3-Thien-3-ylaniline
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Overview
Description
3-Thien-3-ylaniline is an organic compound with the molecular formula C10H9NS. It is a derivative of aniline, where the phenyl group is substituted with a thiophene ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thien-3-ylaniline can be synthesized through several methods. One common approach involves the Suzuki coupling reaction between 3-thiopheneboronic acid and 3-bromoaniline. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like sodium hydrogen carbonate in a solvent mixture of 1,2-dimethoxyethane and water. The reaction is carried out under an inert atmosphere and reflux conditions for about 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Thien-3-ylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Thien-3-ylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Thien-3-ylaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, and the aniline moiety can form hydrogen bonds, influencing its binding to biological targets .
Comparison with Similar Compounds
- 3-Thiophenemethanamine
- 3-Thiophenecarboxylic acid
- 3-Thiophenemethanol
Comparison: 3-Thien-3-ylaniline is unique due to the presence of both an aniline and a thiophene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-thiophen-3-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUODWYRFVFGOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399658 |
Source
|
Record name | 3-thien-3-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-96-0 |
Source
|
Record name | 3-thien-3-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(thiophen-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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